molecular formula C9H13N B1280249 (2-Ethylphenyl)methanamine CAS No. 53759-86-7

(2-Ethylphenyl)methanamine

Cat. No.: B1280249
CAS No.: 53759-86-7
M. Wt: 135.21 g/mol
InChI Key: JPYXQNWIQIBLJT-UHFFFAOYSA-N
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Description

(2-Ethylphenyl)methanamine is an organic compound with the molecular formula C9H13N. It is a derivative of aniline, where the phenyl group is substituted with an ethyl group at the second position and a methanamine group. This compound is a colorless to pale yellow liquid and is used in various chemical synthesis processes.

Biochemical Analysis

Biochemical Properties

(2-Ethylphenyl)methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved. Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This interaction can lead to changes in intracellular calcium levels, affecting various cellular functions such as muscle contraction, neurotransmitter release, and gene expression . Furthermore, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, its interaction with cytochrome P450 enzymes can lead to either the inhibition or enhancement of their catalytic activity, depending on the specific enzyme and the context of the interaction . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of normal cellular processes . These dose-dependent effects highlight the importance of careful dosage control in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of amines and aromatic compounds. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further participate in biochemical reactions . The compound can also influence metabolic flux by modulating the activity of key enzymes in these pathways, thereby affecting the levels of metabolites and the overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach different cellular compartments . Additionally, specific transporters and binding proteins can facilitate its movement and accumulation in certain tissues, influencing its overall distribution and localization .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with cellular structures and organelles. It can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein and lipid synthesis . Additionally, this compound can be found in the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins . These localization patterns are crucial for understanding the compound’s specific effects on cellular function.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (2-ethylphenyl)formamide using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to (2-ethylphenyl)methanol using reducing agents such as sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: (2-Ethylphenyl)formamide.

    Reduction: (2-Ethylphenyl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylphenyl)methanamine: Similar structure but with a methyl group instead of an ethyl group.

    (4-Ethylphenyl)methanamine: Ethyl group positioned at the fourth carbon of the phenyl ring.

    (2,4-Dimethylphenyl)methanamine: Two methyl groups at the second and fourth positions of the phenyl ring.

Uniqueness

(2-Ethylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific structural features are required .

Properties

IUPAC Name

(2-ethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYXQNWIQIBLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53759-86-7
Record name (2-ethylphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (7.4 g 196 mmol) in tetrahydrofuran (130 mL) was slowly treated with 2-ethylbenzonitrile (4.99 g 38 mmol) in tetrahydrofuran (40 mL) at 0° C. under nitrogen. The mixture was stirred for 30 minutes at 0° C., 2 hours at room temperature, recooled to 0° C., and then slowly treated in succession with water (7.4 mL), 15% sodium hydroxide (7.4 mL) and water (22 mL). Additional tetrahydrofuran (50 mL) was added to facilitate stirring. The reaction mixture was filtered through celite, the filter cake was washed with tetrahydrofuran (150 mL), the filtrate was concentrated under reduced pressure, and the residue was partitioned between methylene chloride/saturated sodium chloride. The organic phase was dried (potassium carbonate), filtered, and the filtrate was concentrated under reduced pressure to provide the title compound. 1H NMR (CDCl3) δ 1.24 (t, 3H), 2.69 (q, 2H), 3.89 (s, 2H), 7.20 (m, 3H), 7.32 (m, 1H).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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